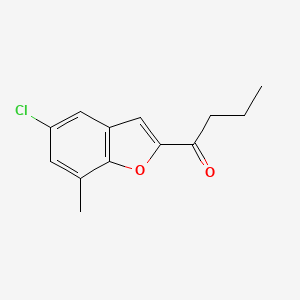

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C13H13ClO2 |

|---|---|

Molekulargewicht |

236.69 g/mol |

IUPAC-Name |

1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-one |

InChI |

InChI=1S/C13H13ClO2/c1-3-4-11(15)12-7-9-6-10(14)5-8(2)13(9)16-12/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

OGKRBEMATVKGFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=CC2=C(O1)C(=CC(=C2)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Benzofuran Ring Formation

The foundational step involves synthesizing the benzofuran nucleus, which can be achieved via cyclization reactions of appropriately substituted phenolic derivatives. The general approach involves:

- Starting Material: Substituted salicylaldehyde derivatives, such as 5-chloro-7-methylsalicylaldehyde, serve as key precursors.

- Cyclization Reaction: Under basic conditions, typically with potassium carbonate or other bases, the phenolic hydroxyl group reacts with the aldehyde to form a heterocyclic benzofuran ring through intramolecular cyclization. This process often employs solvents like dimethylformamide (DMF) or acetonitrile, with reaction temperatures ranging from room temperature to 80°C to optimize yield and minimize side reactions.

5-chloro-7-methylsalicylaldehyde + base → benzofuran core via cyclization

Introduction of Substituents (Chlorine and Methyl Groups)

Electrophilic aromatic substitution (EAS) reactions are employed to introduce the chlorine and methyl groups onto the benzofuran ring:

- Chlorination: Electrophilic substitution with chlorine sources such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of Lewis acids (e.g., iron(III) chloride) can selectively chlorinate the benzofuran at the 5-position.

- Methylation: Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride or methyl iodide in the presence of aluminum chloride (AlCl₃). Reaction conditions are typically maintained at low temperatures (0–25°C) to control regioselectivity and prevent over-alkylation.

Note: The regioselectivity of substitution is crucial; thus, directing effects of existing substituents are considered during synthesis.

Attachment of the Butanone Side Chain

The butanone moiety is incorporated through acylation reactions, primarily via Friedel-Crafts acylation:

- Reagents: Butyryl chloride or butanoyl chloride are reacted with the benzofuran core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Reaction Conditions: Typically conducted in an inert solvent like dichloromethane at temperatures between 0°C and 25°C to optimize yield and prevent polyacylation.

- Purification: Post-reaction purification involves column chromatography, often using silica gel with solvent systems like hexane/ethyl acetate, to isolate the desired product with high purity.

Optimizing Reaction Conditions

- Temperature Control: Maintaining reaction temperatures within 60–80°C during cyclization and acylation steps enhances yield while minimizing side reactions.

- Solvent Choice: Use of dry, aprotic solvents such as dichloromethane or acetonitrile is recommended to prevent hydrolysis and side reactions.

- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress, ensuring minimal overreaction or decomposition.

Industrial and Large-Scale Synthesis

Large-scale synthesis protocols emphasize robustness and reproducibility. For example, cascade reactions involving cyclization and substitution steps have been scaled up to multi-gram quantities with yields around 70%, demonstrating process efficiency and scalability.

Summary of Reaction Conditions and Yields

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Benzofuran core formation | Salicylaldehyde derivative + base | 60–80°C, 1–4 hours | Not specified | Intramolecular cyclization |

| Chlorination | NCS or Cl₂ + Lewis acid | 0–25°C, 1–2 hours | High regioselectivity | Directed at 5-position |

| Methylation | Methyl chloride + AlCl₃ | 0–25°C, 2–4 hours | Moderate to high | Regioselective methylation |

| Acylation | Butyryl chloride + AlCl₃ | 0–25°C, 2–6 hours | 70–85% | Purification via chromatography |

Analyse Chemischer Reaktionen

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs are defined by variations in substituents on the benzofuran ring or modifications to the ketone side chain. Below is a detailed comparison based on synthetic methodologies, spectroscopic data, and functional properties.

Substitution Patterns on the Benzofuran Ring

Modifications to the benzofuran core significantly alter electronic and steric profiles. For example:

- 1-(5-Bromo-7-methylbenzofuran-2-yl)butan-1-one : Replacing chlorine with bromine increases molecular weight (MW: ~287 g/mol vs. ~242 g/mol for the chloro analog) and polarizability. Bromine’s larger atomic radius may enhance halogen bonding in protein-ligand interactions but reduce solubility in aqueous media .

- This modification also raises logP values, enhancing membrane permeability .

Side Chain Modifications

The butanone chain’s length and branching influence conformational flexibility:

- 1-(5-Chloro-7-methylbenzofuran-2-yl)propan-1-one: A shorter propanone chain reduces rotational freedom, which may stabilize specific conformations in enzyme active sites. However, this truncation decreases van der Waals interactions in hydrophobic pockets .

- 1-(5-Chloro-7-methylbenzofuran-2-yl)pentan-1-one: A longer pentanone chain enhances lipophilicity but may introduce entropic penalties during binding due to increased flexibility .

Biologische Aktivität

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one is a compound belonging to the benzofuran class, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one has a unique structure that contributes to its biological activity. The presence of the benzofuran moiety is significant, as benzofurans have been reported to exhibit various pharmacological effects.

1. Antimicrobial Activity

Benzofuran derivatives have shown considerable antimicrobial activity against various pathogens. A study indicated that modifications in the benzofuran structure can enhance antimicrobial properties. For instance, compounds with electron-withdrawing groups on the benzofuran ring exhibited increased activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one | Antimicrobial | 25 (against E. coli) |

| Benzofuran derivative X | Antimicrobial | 30 (against S. aureus) |

2. Anticancer Activity

Research has demonstrated that certain benzofuran derivatives possess anticancer properties. The compound 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one was evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action may involve the induction of apoptosis or inhibition of specific signaling pathways involved in tumor growth.

3. Anti-inflammatory Properties

Benzofurans are also recognized for their anti-inflammatory effects. Studies suggest that compounds with a similar scaffold can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one was tested alongside other benzofuran derivatives for antimicrobial efficacy against common pathogens. The results indicated that this compound had a significant inhibitory effect on E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Screening

The compound was subjected to cytotoxicity assays against various cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell growth significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent side reactions during acylation.

- Monitor reaction progress via TLC to minimize over-chlorination or decomposition.

Basic: Which spectroscopic techniques are most effective for characterizing 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching C₁₂H₁₁ClO₂ (calculated m/z ~ 222.045) .

- IR Spectroscopy : Identify the C=O stretch at ~1700 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .

Validation : Cross-reference with PubChem or crystallographic data for analogous benzofuran derivatives .

Advanced: How does the substitution pattern on the benzofuran ring influence the bioactivity of 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one, and what computational methods can predict its interactions with biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Computational Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

- QSAR Models : Train models on benzofuran derivatives with known IC₅₀ values to predict anti-inflammatory or anticancer potency .

Experimental Validation : Pair computational predictions with in vitro assays (e.g., COX-2 inhibition assays) .

Advanced: What strategies can mitigate experimental limitations such as organic compound degradation during prolonged bioassays involving 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one?

Methodological Answer:

- Sample Stabilization :

- Store solutions at –20°C with antioxidants (e.g., BHT) to slow oxidative degradation .

- Use inert atmospheres (N₂/Ar) during handling to prevent hydrolysis of the ketone group .

- Degradation Monitoring :

- Employ HPLC-UV at regular intervals to track purity changes. Set acceptance criteria (e.g., ≥95% purity) .

- Characterize degradation products via LC-MS to identify instability hotspots (e.g., benzofuran ring cleavage) .

Protocol Adjustments : Reduce assay duration or use lower temperatures (4°C) for time-sensitive experiments .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one across different studies?

Methodological Answer:

- Standardized Assays :

- Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Validate potency metrics (e.g., IC₅₀) with dose-response curves across multiple replicates.

- Meta-Analysis :

Reporting Transparency : Disclose full experimental conditions (e.g., DMSO concentration, incubation time) to enable direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.